molecular formula C19H23ClN2O4S2 B2601824 1-(2-chlorophenyl)-N-(1-(propylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)methanesulfonamide CAS No. 946241-74-3

1-(2-chlorophenyl)-N-(1-(propylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)methanesulfonamide

Cat. No.: B2601824
CAS No.: 946241-74-3
M. Wt: 442.97
InChI Key: ROUOMVPQRVQSGB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-chlorophenyl)-N-(1-(propylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)methanesulfonamide is a useful research compound. Its molecular formula is C19H23ClN2O4S2 and its molecular weight is 442.97. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Chemical Synthesis and Reaction Mechanisms

Studies on N-acyl- and N-methanesulfonyl derivatives have explored their chemical reactivity and potential in synthesizing complex organic compounds. For instance, research by Hoshino et al. (2001) delves into the formation and reaction of N-acyl- and N-methanesulfonyl isoquinolines, highlighting the quantitative production of certain compounds through oxidation processes. This work exemplifies how sulfonyl derivatives serve as intermediates in organic synthesis, offering pathways to diverse chemical structures (Hoshino, Suzuki, & Ogasawara, 2001).

Structural Analysis

Research on various dichlorophenyl methanesulfonamide structures, as reported by Gowda, Foro, and Fuess (2007), provides detailed insights into the molecular conformations and hydrogen bonding patterns of these compounds. Such structural analyses are crucial for understanding the potential biological activity and interaction mechanisms of sulfonyl derivatives with biological receptors (Gowda, Foro, & Fuess, 2007).

Enzyme Inhibition and Biological Activity

The inhibition of methionine aminopeptidase by quinolinyl sulfonamides, as investigated by Huang et al. (2006), demonstrates the potential of sulfonyl-containing compounds in modulating enzymatic activity. These inhibitors exhibit different potencies depending on the metal form of the enzyme, suggesting their application in developing targeted enzyme inhibitors (Huang, Xie, Ma, Hanzlik, & Ye, 2006).

Medicinal Chemistry and Drug Development

The synthesis and evaluation of tetrahydroisoquinoline derivatives for their renal vasodilation activity, as explored by Anan et al. (1996), illustrate the therapeutic potential of sulfonyl derivatives. These compounds, through structure-activity relationship studies, have been identified as potent DA1 agonists, indicating their usefulness in developing new medications for renal conditions (Anan, Tanaka, Tsuzuki, Yokota, Yatsu, & Fujikura, 1996).

Properties

IUPAC Name

1-(2-chlorophenyl)-N-(1-propylsulfonyl-3,4-dihydro-2H-quinolin-6-yl)methanesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23ClN2O4S2/c1-2-12-28(25,26)22-11-5-7-15-13-17(9-10-19(15)22)21-27(23,24)14-16-6-3-4-8-18(16)20/h3-4,6,8-10,13,21H,2,5,7,11-12,14H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROUOMVPQRVQSGB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCS(=O)(=O)N1CCCC2=C1C=CC(=C2)NS(=O)(=O)CC3=CC=CC=C3Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23ClN2O4S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.